N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride
Description
N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride is a pyrrolidine-based small molecule featuring a thiophene-phenyl moiety linked to a pyrrolidine-2-carboxamide scaffold. Its molecular formula is C₁₅H₁₇ClN₂OS (molecular weight: 308.8 g/mol). The compound is synthesized as a hydrochloride salt to enhance solubility and stability.
Properties
IUPAC Name |
N-(2-thiophen-2-ylphenyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS.ClH/c18-15(13-7-3-9-16-13)17-12-6-2-1-5-11(12)14-8-4-10-19-14;/h1-2,4-6,8,10,13,16H,3,7,9H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTOEJIAUGLBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=CC=C2C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling with Phenyl Group: The thiophene derivative is then coupled with a phenyl group through various coupling reactions, such as Suzuki or Heck coupling.
Formation of Pyrrolidine Carboxamide: The final step involves the formation of the pyrrolidine carboxamide moiety, which can be achieved through amide bond formation reactions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Industry: The compound is used in the development of organic semiconductors and materials science applications.
Mechanism of Action
The mechanism of action of N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents, stereochemistry, and functional groups, which critically impact physicochemical properties and biological interactions. Key comparisons include:
Table 1: Structural Comparison of Pyrrolidine-2-carboxamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry | Notable Features |
|---|---|---|---|---|---|
| N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride | C₁₅H₁₇ClN₂OS | 308.8 | Thiophen-2-yl, phenyl | Not specified | Hydrochloride salt; discontinued |
| (2S,4R)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Ex. 157) | C₂₀H₂₂N₄O₂S | 406.5 | Thiazol-5-yl, hydroxy, acylated chain | (2S,4R) | Acylated side chain; enhanced hydrophilicity |
| XL019 (Morpholinophenylamino derivative) | C₂₅H₂₈N₆O₂ | 444.5 | Morpholine, pyrimidine | (2S) | Pyrimidine core; morpholine for solubility |
| (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide | C₂₀H₃₄N₄O | 358.5 | Benzyl, isopropyl, branched alkyl | (S,S) | Branched alkyl chain; tertiary amine |
Key Differences and Implications
In contrast, thiazol-5-yl (Ex. 157) and pyrimidine (XL019) introduce electron-deficient heterocycles, which may enhance hydrogen bonding or π-π stacking . The morpholine group in XL019 improves aqueous solubility, a feature absent in the target compound, which relies on a hydrochloride salt for solubility .
Stereochemistry :
- The (2S,4R) configuration in Example 157 and (2S) in XL019 are critical for binding specificity. The target compound’s unspecified stereochemistry may limit its selectivity compared to enantiopure analogs .
Biological Activity :
- Patent data (Example 157) highlights acylated derivatives with hydroxy groups as potent enzyme inhibitors, likely due to enhanced hydrogen-bonding capacity. The target compound’s lack of these groups may reduce affinity for similar targets .
- XL019’s pyrimidine-morpholine scaffold is associated with kinase inhibition, suggesting divergent therapeutic applications compared to the thiophene-containing target compound .
Biological Activity
N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride (CAS Number: 1427876-00-3) is a compound characterized by the presence of a thiophene ring, a phenyl group, and a pyrrolidine carboxamide moiety. This structure suggests potential biological activities, particularly in medicinal chemistry, where thiophene derivatives are known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇ClN₂OS |
| Molecular Weight | 308.8 g/mol |
| CAS Number | 1427876-00-3 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Derivative : Synthesized via methods such as the Gewald reaction.
- Coupling with Phenyl Group : Achieved through coupling reactions like Suzuki or Heck coupling.
- Formation of Pyrrolidine Carboxamide : Involves amide bond formation using reagents like carbodiimides.
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit significant antimicrobial activity. For instance, compounds similar to N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Anticancer Activity
The compound's structural similarity to other known anticancer agents suggests potential activity against cancer cell lines. Studies have demonstrated that related thiophene derivatives can inhibit cell proliferation in several cancer types, making them candidates for further investigation in oncological pharmacotherapy .
Anticonvulsant and Analgesic Activity
Recent studies have explored the anticonvulsant and analgesic properties of compounds derived from similar structures. For example, a series of pyrrolidine derivatives were evaluated for their ability to mitigate seizures in animal models, showing promising results in protecting against tonic seizures . The analgesic activity was assessed using models like the formalin test, indicating potential use in pain management therapies .
Case Studies and Research Findings
-
Anticonvulsant Evaluation :
- A focused series of pyrrolidine derivatives were tested using acute seizure models.
- Compounds exhibited protective effects against seizures, with some providing complete protection at certain doses.
- Cytotoxicity Assessments :
-
Antimicrobial Efficacy :
- Compounds were tested against various bacterial strains, demonstrating effective antibacterial activity comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
